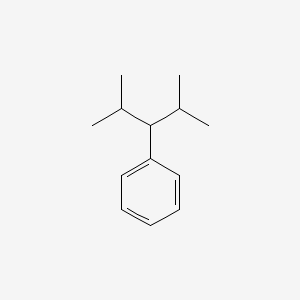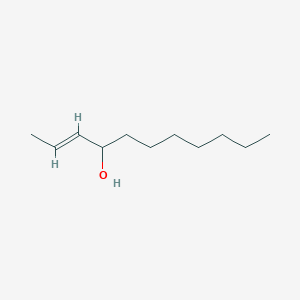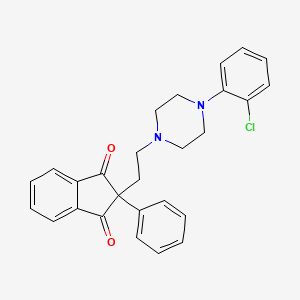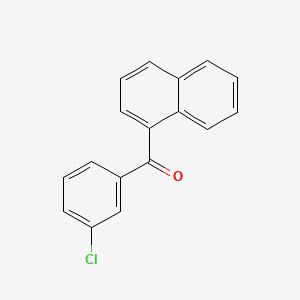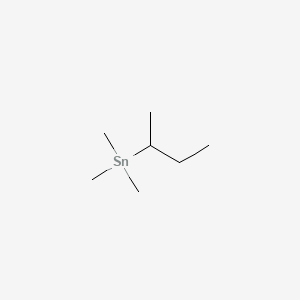
Tin, sec-butyl-trimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tin, sec-butyl-trimethyl- is an organotin compound with the chemical formula C7H18Sn. It is a derivative of tin, where the tin atom is bonded to a sec-butyl group and three methyl groups. Organotin compounds are widely used in various industrial applications due to their unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tin, sec-butyl-trimethyl- typically involves the reaction of tin tetrachloride with sec-butyl magnesium bromide and methyl lithium. The reaction is carried out in an inert atmosphere to prevent oxidation and hydrolysis of the organotin compound. The general reaction scheme is as follows:
SnCl4+sec-C4H9MgBr+3CH3Li→sec-C4H9Sn(CH3)3+LiCl+MgBrCl
Industrial Production Methods
In industrial settings, the production of tin, sec-butyl-trimethyl- is scaled up using similar reaction conditions but with optimized parameters to ensure high yield and purity. The process involves the use of large reactors, precise control of temperature and pressure, and continuous monitoring to avoid side reactions.
Análisis De Reacciones Químicas
Types of Reactions
Tin, sec-butyl-trimethyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The sec-butyl and methyl groups can be substituted with other organic groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and organolithium compounds are employed.
Major Products Formed
Oxidation: Tin oxides and other organotin oxides.
Reduction: Lower oxidation state tin compounds.
Substitution: Various substituted organotin compounds.
Aplicaciones Científicas De Investigación
Tin, sec-butyl-trimethyl- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as an antimicrobial agent.
Industry: Used in the production of polymers, coatings, and as a stabilizer in plastics.
Mecanismo De Acción
The mechanism by which tin, sec-butyl-trimethyl- exerts its effects involves the interaction of the tin atom with various molecular targets. The tin atom can form coordination complexes with biomolecules, affecting their structure and function. The pathways involved include:
Coordination with proteins and enzymes: Altering their activity and stability.
Interaction with nucleic acids: Potentially affecting gene expression and replication.
Comparación Con Compuestos Similares
Similar Compounds
- Tin, butyl-trimethyl-
- Tin, ethyl-trimethyl-
- Tin, methyl-trimethyl-
Uniqueness
Tin, sec-butyl-trimethyl- is unique due to the presence of the sec-butyl group, which imparts different steric and electronic properties compared to other organotin compounds. This uniqueness can influence its reactivity, stability, and interactions with other molecules.
Propiedades
Número CAS |
15095-79-1 |
|---|---|
Fórmula molecular |
C7H18Sn |
Peso molecular |
220.93 g/mol |
Nombre IUPAC |
butan-2-yl(trimethyl)stannane |
InChI |
InChI=1S/C4H9.3CH3.Sn/c1-3-4-2;;;;/h3H,4H2,1-2H3;3*1H3; |
Clave InChI |
SHZDNLWYJHWWKI-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)[Sn](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[3-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]propylcarbamoylamino]-2-methylbenzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14699382.png)
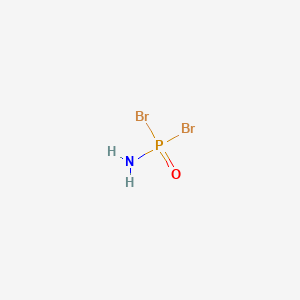
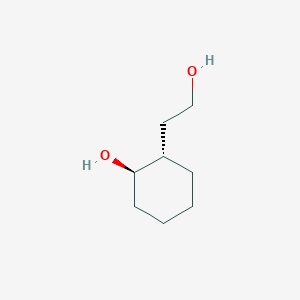


![4,5-dihydro-1H-[1]benzothiolo[3,2-g]indazole](/img/structure/B14699410.png)

